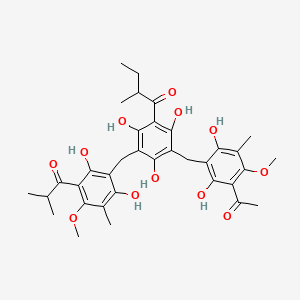

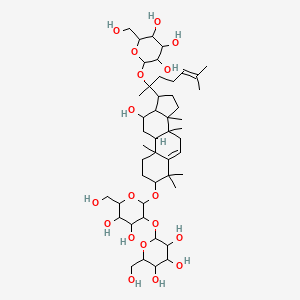

LigupurpurosideD

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ligupurpuroside D is a glycoside compound isolated from the leaves of Ligustrum purpurascens, a plant traditionally used in Chinese medicine for over 2,000 years . This compound has garnered attention due to its potential antiviral and anti-inflammatory properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ligupurpuroside D can be isolated using preparative high-performance liquid chromatography (HPLC). The process involves the following steps:

Extraction: The leaves of Ligustrum purpurascens are dried and powdered.

Solvent Extraction: The powdered leaves are subjected to solvent extraction using ethanol or methanol.

Filtration and Concentration: The extract is filtered and concentrated under reduced pressure.

Purification: The concentrated extract is purified using preparative HPLC, employing a reversed-phase column and a gradient of water and acetonitrile as the mobile phase

Industrial Production Methods

Industrial production of Ligupurpuroside D follows similar steps but on a larger scale. The process involves:

Bulk Extraction: Large quantities of Ligustrum purpurascens leaves are processed.

Continuous Solvent Extraction: Industrial-scale solvent extraction units are used.

Large-Scale Filtration and Concentration: The extract is filtered and concentrated using industrial evaporators.

Preparative HPLC: Large-scale preparative HPLC systems are employed for purification

Analyse Des Réactions Chimiques

Types of Reactions

Ligupurpuroside D undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of ethers or esters

Applications De Recherche Scientifique

Ligupurpuroside D has several scientific research applications:

Chemistry: Used as a reference compound in chromatographic studies.

Biology: Studied for its effects on cytokine production and immune modulation.

Industry: Potential use in the development of antiviral drugs and anti-inflammatory agents.

Mécanisme D'action

Ligupurpuroside D exerts its effects through the modulation of cytokine production. It enhances the production of interferon-gamma (IFN-γ) and inhibits the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-10 (IL-10). These actions lead to reduced inflammation and enhanced immune response .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ligupurpuroside A

- Ligupurpuroside B

- Ligupurpuroside C

Uniqueness

Ligupurpuroside D is unique due to its specific modulation of cytokine production, which is more pronounced compared to other similar compounds. Its ability to significantly reduce lung inflammation in virus-infected models sets it apart from other glycosides .

Propriétés

Numéro CAS |

1194056-35-3 |

|---|---|

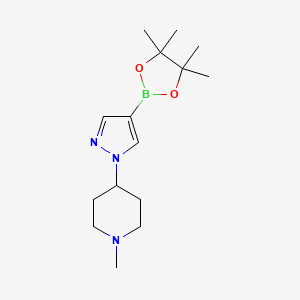

Formule moléculaire |

C35H46O18 |

Poids moléculaire |

754.735 |

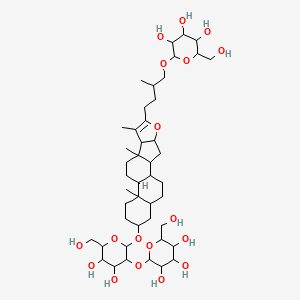

Nom IUPAC |

[(2R,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C35H46O18/c1-15-24(40)26(42)28(44)34(49-15)52-31-16(2)50-35(29(45)27(31)43)53-32-25(41)22(14-48-23(39)10-6-18-5-9-20(37)21(38)13-18)51-33(30(32)46)47-12-11-17-3-7-19(36)8-4-17/h3-10,13,15-16,22,24-38,40-46H,11-12,14H2,1-2H3/b10-6+/t15-,16-,22+,24-,25+,26+,27-,28+,29+,30+,31-,32-,33+,34-,35-/m0/s1 |

Clé InChI |

ZFHXYODOBLFJFA-OJTSUPNQSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3O)OCCC4=CC=C(C=C4)O)COC(=O)C=CC5=CC(=C(C=C5)O)O)O)C)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Hydroxy-5-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B591303.png)

![N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-pentyl-1H-indole-3-carboxamide](/img/structure/B591312.png)